molecular formula C8H6BrN3O B1415802 (E)-4-Bromo-3-hydrazonoeindolin-2-one CAS No. 638563-43-6

(E)-4-Bromo-3-hydrazonoeindolin-2-one

Cat. No. B1415802
M. Wt: 240.06 g/mol
InChI Key: FEUQNORQXZKGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. The structure can be represented in various ways, including a structural formula, a stick diagram, or a 3D model.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, the reaction conditions, the steps of the reaction, and the yield.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants and products, the conditions of the reaction, the mechanism, and the rate.



Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, density, refractive index, and spectral properties.


Scientific Research Applications

Enzyme Inhibition

(E)-4-Bromo-3-hydrazonoeindolin-2-one derivatives have shown effectiveness in inhibiting various enzymes. For instance, novel 4-phenylbutenone derivatives, which are structurally related, were effective inhibitors of carbonic anhydrase I and II isoenzymes, acetylcholinesterase, and butyrylcholinesterase, with inhibition constants in the low picomolar range (Bayrak et al., 2017).

Antimicrobial Activities

Substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds, closely related to (E)-4-Bromo-3-hydrazonoeindolin-2-one, have been synthesized and shown to possess antimicrobial activities. These compounds were evaluated using the Kirby-Bauer method for their effectiveness against various microorganisms (Balaji et al., 2017).

Antiproliferative EGFR-TK Inhibitors

In the field of cancer research, diethyl 2-[2-(substituted-2-oxo-1,2-dihydroquinolin-4-yl)hydrazono]-succinates, structurally similar to (E)-4-Bromo-3-hydrazonoeindolin-2-one, have been designed and synthesized. These compounds exhibited significant in vitro cytotoxic activity against various cancer cell lines and showed notable inhibitory activity against the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is crucial in cancer development and progression (Elbastawesy et al., 2019).

Synthesis of Quinazolinones

(E)-4-Bromo-3-hydrazonoeindolin-2-one derivatives have been utilized in the synthesis of quinazolinones, which are compounds with various biological activities. For instance, a one-pot synthesis method for 2,3-disubstituted-4(3H)-quinazolinones was developed, using compounds structurally related to (E)-4-Bromo-3-hydrazonoeindolin-2-one as starting materials (Mohammadi & Hossini, 2011).

Molecular Docking and Dynamics Simulation Studies

Compounds structurally similar to (E)-4-Bromo-3-hydrazonoeindolin-2-one have been studied through molecular docking and dynamics simulation. These studies aim to predict the biological activities and understand the interaction of these compounds with proteins at a molecular level (Mary et al., 2021).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, reactivity, and environmental impact. It includes precautions for handling, storage, and disposal.


Future Directions

This involves identifying areas where further research could be beneficial. It might include potential applications, modifications, or related compounds to synthesize.


properties

IUPAC Name

4-bromo-3-diazenyl-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-4-2-1-3-5-6(4)7(12-10)8(13)11-5/h1-3,10-11,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUQNORQXZKGHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=C(N2)O)N=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-Bromo-3-hydrazonoeindolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-Bromo-3-hydrazonoeindolin-2-one
Reactant of Route 2
Reactant of Route 2
(E)-4-Bromo-3-hydrazonoeindolin-2-one
Reactant of Route 3
Reactant of Route 3
(E)-4-Bromo-3-hydrazonoeindolin-2-one
Reactant of Route 4
(E)-4-Bromo-3-hydrazonoeindolin-2-one
Reactant of Route 5
(E)-4-Bromo-3-hydrazonoeindolin-2-one
Reactant of Route 6
(E)-4-Bromo-3-hydrazonoeindolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.